[(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
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Overview
Description
[(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps. The process starts with the preparation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling with the methoxyphenyl group. Common reagents used in these reactions include bases, acids, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
[(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
[(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone can be compared with other similar compounds, such as:
[(3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl]-1-(4-methylbenzyl)pyrrolidin-2-one: This compound has a similar structure but features a fluorine atom and a hydroxyphenyl group, which may result in different biological activities.
[(3S,4S)-3-hydroxy-4-(4-methylbenzyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one: This compound has a methylbenzyl group instead of a methoxypropyl group, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-26-13-3-4-16-9-11-22(12-10-16)19-14-23(15-20(19)24)21(25)17-5-7-18(27-2)8-6-17/h5-8,16,19-20,24H,3-4,9-15H2,1-2H3/t19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOQGZYOYZXJON-PMACEKPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCN(CC1)C2CN(CC2O)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC1CCN(CC1)[C@H]2CN(C[C@@H]2O)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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